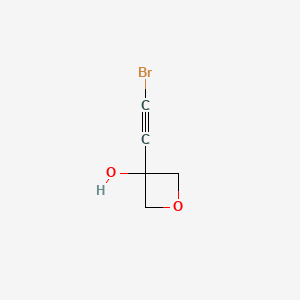![molecular formula C7H10O4 B13464434 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dioxabicyclo[321]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within the bicyclic framework
Vorbereitungsmethoden
The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer). The synthetic route includes:
Formation of the bicyclic acetal: This step involves the reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde with suitable reagents to form the bicyclic acetal structure.
Ring-opening polymerization: The bicyclic acetal undergoes ring-opening polymerization in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride.
Purification: The resulting product is purified through standard methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceuticals, particularly those requiring a bicyclic framework for biological activity.
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Wirkmechanismus
The mechanism of action of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. The presence of oxygen atoms within the bicyclic framework can facilitate hydrogen bonding and other interactions, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the carboxylic acid group, resulting in different reactivity and applications.
8-Azabicyclo[3.2.1]octane: This nitrogen-containing analog exhibits different chemical properties and is used in the synthesis of tropane alkaloids.
The uniqueness of 3,8-Dioxabicyclo[32
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
3,8-dioxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)7-2-1-5(11-7)3-10-4-7/h5H,1-4H2,(H,8,9) |
InChI-Schlüssel |
OERYANULTAOFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(COCC1O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
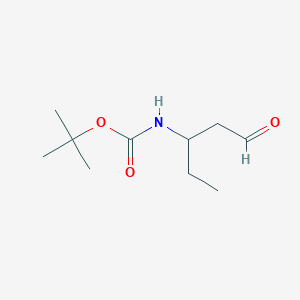
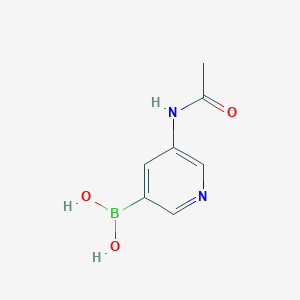
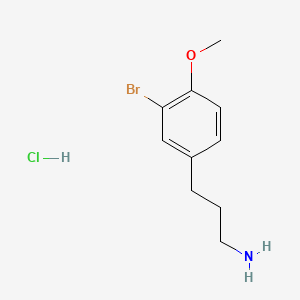

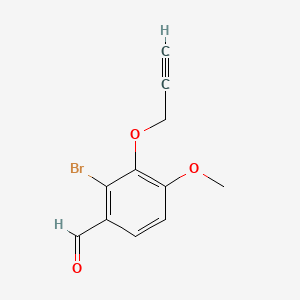
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)
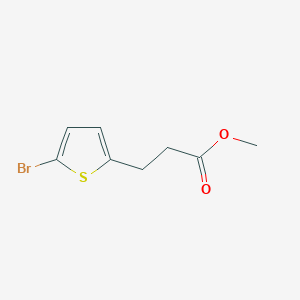
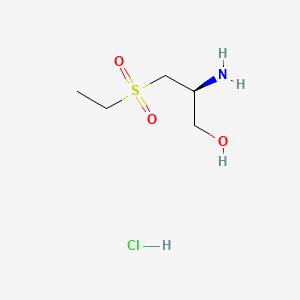
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
![N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride](/img/structure/B13464444.png)
